2-(3-Methoxyphenyl)azetidine hydrochloride
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Overview
Description
2-(3-Methoxyphenyl)azetidine hydrochloride is a chemical compound with a molecular formula of C10H14ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)azetidine hydrochloride typically involves the reaction of 3-methoxyphenylacetonitrile with ethyleneimine under acidic conditions. The reaction proceeds through the formation of an intermediate azetidine ring, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
Uniqueness
2-(3-Methoxyphenyl)azetidine hydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-8(7-9)10-5-6-11-10;/h2-4,7,10-11H,5-6H2,1H3;1H |
InChI Key |
GXBIHQUXGONOMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCN2.Cl |
Origin of Product |
United States |
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